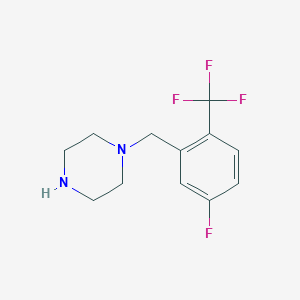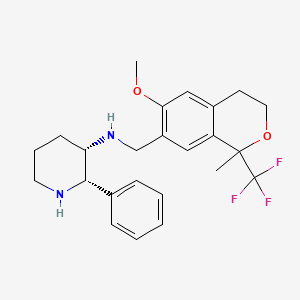
Substance P Receptor Antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P Receptor Antagonist 1 is a compound that inhibits the action of Substance P by blocking its receptor, known as the neurokinin-1 receptor. Substance P is a neuropeptide involved in various physiological processes, including pain perception, inflammation, and the stress response. By inhibiting the neurokinin-1 receptor, this compound can modulate these processes and has potential therapeutic applications in conditions such as cancer, depression, and nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P Receptor Antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes include the use of solid-phase peptide synthesis and solution-phase synthesis. Reaction conditions often involve the use of protecting groups to ensure selective reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, followed by cleavage and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Substance P Receptor Antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the compound’s conformation.
Substitution: Nucleophilic substitution reactions can modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups or conformations, which can impact its biological activity and stability .
Scientific Research Applications
Substance P Receptor Antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in modulating pain perception, inflammation, and stress response.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, depression, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the neurokinin-1 receptor .
Mechanism of Action
Substance P Receptor Antagonist 1 exerts its effects by binding to the neurokinin-1 receptor, thereby preventing Substance P from activating the receptor. This inhibition blocks the downstream signaling pathways that mediate the physiological effects of Substance P, such as pain transmission, inflammation, and stress response. The molecular targets involved include the neurokinin-1 receptor and associated G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
Substance P Receptor Antagonist 1 can be compared with other similar compounds, such as:
Netupitant: Another neurokinin-1 receptor antagonist used in combination with other antiemetic agents.
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, clinical applications, and side effect profiles. This compound is unique in its specific binding affinity and potential therapeutic applications .
Properties
Molecular Formula |
C24H29F3N2O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S,3S)-N-[[6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23?/m0/s1 |
InChI Key |
ODEBBNRINYMIRX-XWQVQCDNSA-N |
Isomeric SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


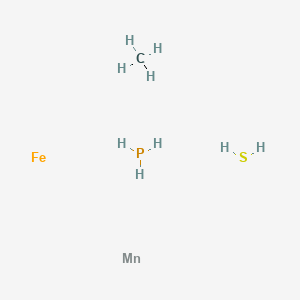
![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
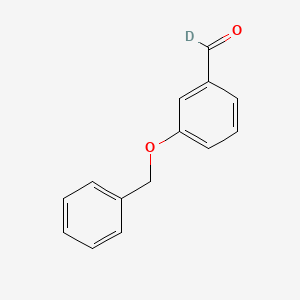
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)
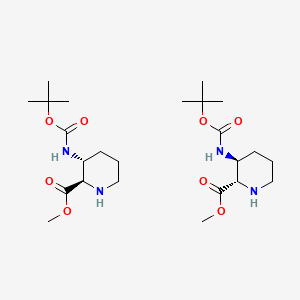

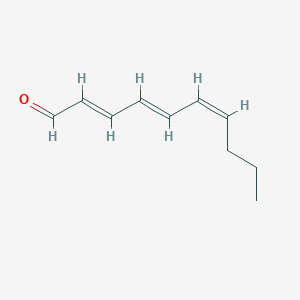
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)

